2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)-

Description

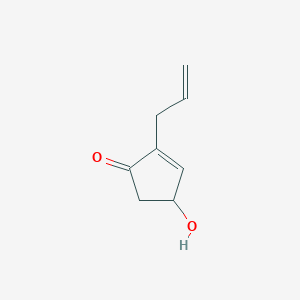

2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- (CAS: 551-45-1) is a cyclic ketone derivative with a hydroxyl group at position 4 and an allyl (2-propenyl) substituent at position 2. Its molecular formula is C₈H₁₀O₂, and it has a molecular weight of 138.16 g/mol (calculated from ). The compound’s structure is characterized by a five-membered cyclopentenone ring, which is highly reactive due to the conjugated carbonyl system.

Properties

IUPAC Name |

4-hydroxy-2-prop-2-enylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-3-6-4-7(9)5-8(6)10/h2,4,7,9H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYLSLUMVHPZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516009 | |

| Record name | 4-Hydroxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61369-21-9 | |

| Record name | 4-Hydroxy-2-(prop-2-en-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- can be achieved through several methods. One common approach involves the Claisen condensation of unsaturated diesters, followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxyl and allyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . It may also interact with cellular receptors and signaling pathways, modulating cellular responses and functions.

Comparison with Similar Compounds

Core Cyclopentenone Derivatives

The cyclopentenone scaffold is common in many bioactive and industrial compounds. Key structural analogues include:

Key Observations :

Functional Group Impact on Pharmacological Activity

Antioxidant and Antimicrobial Properties

- 4-Hydroxy-2-(2-propenyl)-: Exhibits higher antioxidant activity than 2-hydroxy- or 3-methyl-substituted cyclopentenones due to the electron-donating hydroxyl group and allyl-mediated radical stabilization ().

- Comparison with 4-Methoxy Derivatives: Methoxy groups (e.g., in 2,6-dimethoxyphenol) show stronger antimicrobial activity but lower solubility, highlighting the hydroxyl group’s balance between efficacy and bioavailability ().

Anti-Viral and Anti-Inflammatory Potential

- Structural Analogues in HBV Inhibition: Compounds like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate () share a similar hydroxyl-ketone motif, suggesting a mechanism involving enzyme inhibition via hydrogen bonding ().

- Prostaglandin Precursors : Derivatives such as 2-(6-carbomethoxy-cis-2-hexenyl)-4(R)-hydroxy-2-cyclopenten-1-one () demonstrate the scaffold’s utility in synthesizing anti-inflammatory mediators.

Bio-Oil and Renewable Energy

- Pyrolysis Products: 2-Cyclopenten-1-one derivatives, including 2-methyl- and 2,3-dimethyl- variants, are major components in bio-oils from lignocellulosic biomass. Their high reactivity (100% conversion yield in cracking processes) makes them valuable for fuel production ().

Biological Activity

2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)-, also known as allethrolone, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- is characterized by a cyclopentene ring with hydroxyl and propenyl substituents. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research has demonstrated that 2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- exhibits significant anticancer effects. In silico studies indicate its potential as an AKT1 inhibitor, which plays a crucial role in cancer cell proliferation and survival. The compound showed promising results in inhibiting MMP9 expression and stimulating caspase activity, both of which are vital in cancer progression and apoptosis .

Table 1: Summary of Anticancer Activity

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Caspase 3 stimulant | 0.761 | |

| Antineoplastic (breast cancer) | 0.175 | |

| MMP9 expression inhibitor | 0.619 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglia cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Table 2: Summary of Anti-inflammatory Activity

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, particularly against various fungal strains. Studies indicate that it can inhibit the growth of Candida species and other pathogenic fungi, highlighting its potential as a natural antifungal agent .

The biological activities of 2-Cyclopenten-1-one, 4-hydroxy-2-(2-propenyl)- can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound acts on enzymes involved in inflammatory pathways and cancer progression.

- Caspase Activation : By stimulating caspases, it promotes apoptosis in cancer cells.

- Cytokine Modulation : It regulates the expression of cytokines involved in inflammation and immune response.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- A study on endophytic fungi-derived compounds reported that derivatives similar to allethrolone exhibited significant inhibitory effects on α-glucosidase and cyclooxygenase (COX) activities, further supporting its anti-inflammatory properties .

- Another research focused on the synthesis and characterization of cyclopentene derivatives found that modifications to the allethrolone structure enhanced its biological activity against specific cancer cell lines .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.